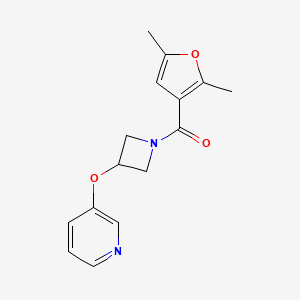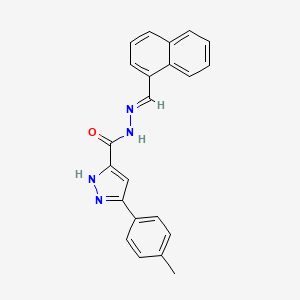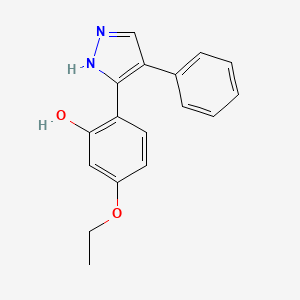![molecular formula C15H21N5O2 B2637886 N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775381-70-8](/img/structure/B2637886.png)
N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C15H21N5O2 and its molecular weight is 303.366. The purity is usually 95%.
BenchChem offers high-quality N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity Prediction
The synthesis of related compounds like 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides has been explored, with a focus on identifying their potential biological activity and acute toxicity. Computer predictions using PASS and GUSAR software indicate these compounds may have antineurotic activity, useful for treating male reproductive and erectile dysfunction, and are classified as slightly toxic or practically nontoxic (Danylchenko, Kovalenko, & Drushlyak, 2016).
Cyclocondensation Reactions
Research involving cyclocondensation reactions of similar compounds, such as 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, has led to the creation of various heterocyclic structures. These reactions are significant for understanding the chemical properties and potential applications of these compounds in scientific research (Desenko, Komykhov, Orlov, & Meier, 1998).
Cardiovascular Agents
Studies on 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems have shown promise in cardiovascular applications. Compounds like 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine demonstrated significant coronary vasodilating and antihypertensive activities, highlighting the potential of similar structures in developing new cardiovascular agents (Sato et al., 1980).
Antioxidant Agents
The synthesis of polyheterocyclic ring systems that include triazolo[1,5-a]pyrimidine as a core structure has been researched for their antioxidant properties. Compounds like pyrano[3,4-e]triazolo[1,5-a]pyrimidines have shown significant antioxidant activity, indicating the potential of these structures in developing new antioxidant agents (Bayazeed & Alnoman, 2020).
Antimicrobial Activity
Research on derivatives of triazolo-pyrazine, such as piperazine and triazolo-pyrazine derivatives, revealed significant antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential application of similar compounds in developing new antimicrobial agents (Patil et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound that belongs to the class of triazoles . Triazoles are known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazoles, in general, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, which can result in various biological activities.
Biochemical Pathways
Triazoles are known to show versatile biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the versatile biological activities of triazoles , it can be inferred that the compound may have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
N-cyclooctyl-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-10-9-20-13(15(22)16-10)12(18-19-20)14(21)17-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3,(H,16,22)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKBKBGQWQEXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3CCCCCCC3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole](/img/structure/B2637803.png)
![5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2637805.png)


![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2637815.png)








![3-(3-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2637826.png)